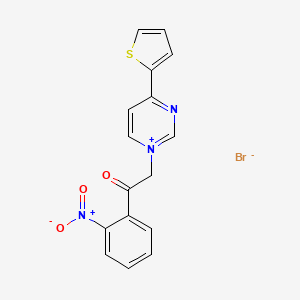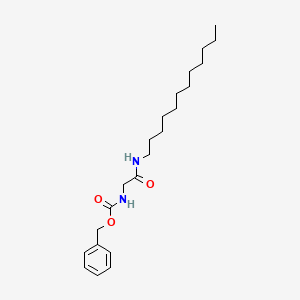
1-(2-(2-Nitrophenyl)-2-oxoethyl)-4-(2-thienyl)pyrimidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NTPTP , is a heterocyclic organic compound. Its chemical structure consists of a pyrimidine ring fused with a thiophene ring, and it bears a nitrophenyl group at one of the nitrogen atoms. The bromide ion balances the positive charge on the pyrimidinium ring. NTPTP exhibits interesting properties due to its aromatic and electron-withdrawing substituents.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to NTPTP. One common method involves the reaction of 2-nitrobenzaldehyde with thiourea to form 2-(2-nitrophenyl)thiouracil. Subsequent cyclization with ethyl acetoacetate yields the pyrimidine ring. Finally, quaternization with bromine produces NTPTP .
Industrial Production: While NTPTP is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Researchers have explored continuous flow processes and green chemistry approaches to improve efficiency and sustainability.
Análisis De Reacciones Químicas
Reactions: NTPTP participates in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using catalytic hydrogenation or other reducing agents.
Substitution: The bromide ion can be replaced by other nucleophiles, leading to diverse derivatives.
Oxidation: Oxidation of the thienyl group may yield sulfone or sulfoxide derivatives.
Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C), or sodium dithionite.
Substitution: Alkyl halides, amines, or other nucleophiles.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding amino derivative, while substitution leads to various quaternary ammonium salts.
Aplicaciones Científicas De Investigación
NTPTP finds applications in:
Medicine: As a potential antimicrobial agent due to its cationic nature.
Chemical Biology: Studying interactions with DNA or proteins.
Industry: As a precursor for functionalized materials.
Mecanismo De Acción
NTPTP’s mechanism of action likely involves:
Electrostatic Interactions: The positively charged pyrimidinium moiety can interact with negatively charged biological molecules.
Target Binding: It may bind to specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
NTPTP’s uniqueness lies in its combination of pyrimidine, thiophene, and nitrophenyl moieties. Similar compounds include other pyrimidinium salts, but few possess the same substitution pattern.
: S. M. Khedekar, et al. (2012). Synthesis and antimicrobial activity of some new pyrimidin-1-ium salts. Journal of Chemical Sciences, 124(4), 937-944. DOI: 10.1007/s12039-012-0291-3
Propiedades
Número CAS |
623940-69-2 |
|---|---|
Fórmula molecular |
C16H12BrN3O3S |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C16H12N3O3S.BrH/c20-15(12-4-1-2-5-14(12)19(21)22)10-18-8-7-13(17-11-18)16-6-3-9-23-16;/h1-9,11H,10H2;1H/q+1;/p-1 |
Clave InChI |
RJKDCUHJYLMGKT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3)[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)



![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12009855.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12009857.png)

![N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide](/img/structure/B12009871.png)
![2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide](/img/structure/B12009874.png)
